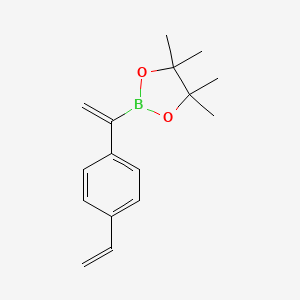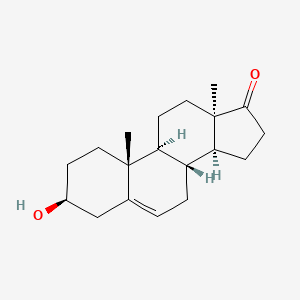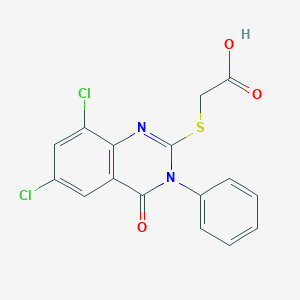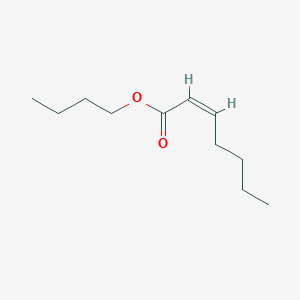
(Z)-2-Heptenoic Acid Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Heptenoic Acid Butyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. This particular ester is derived from (Z)-2-heptenoic acid and butanol, and it features a double bond in the cis configuration, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Heptenoic Acid Butyl Ester typically involves the esterification of (Z)-2-heptenoic acid with butanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The general reaction is as follows:
(Z)-2-Heptenoic Acid+ButanolH2SO4(Z)-2-Heptenoic Acid Butyl Ester+H2O
Industrial Production Methods
On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other components. This method ensures higher yields and purity of the final product .
化学反应分析
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products
Hydrolysis: (Z)-2-Heptenoic acid and butanol.
Reduction: (Z)-2-Heptenol and butanol.
Transesterification: A different ester and alcohol depending on the reactants used.
科学研究应用
(Z)-2-Heptenoic Acid Butyl Ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
作用机制
The mechanism of action of (Z)-2-Heptenoic Acid Butyl Ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through nucleophilic acyl substitution .
相似化合物的比较
Similar Compounds
Ethyl Acetate: Commonly used solvent with a similar ester structure but different alkyl groups.
Methyl Butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Uniqueness
(Z)-2-Heptenoic Acid Butyl Ester is unique due to its specific double bond configuration (cis), which can influence its reactivity and interactions compared to other esters. This configuration can also affect its physical properties, such as boiling point and solubility .
属性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC 名称 |
butyl (Z)-hept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h8-9H,3-7,10H2,1-2H3/b9-8- |
InChI 键 |
MWCHBSQCJMCJEN-HJWRWDBZSA-N |
手性 SMILES |
CCCC/C=C\C(=O)OCCCC |
规范 SMILES |
CCCCC=CC(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
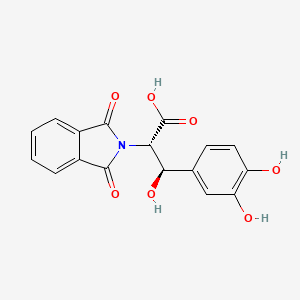
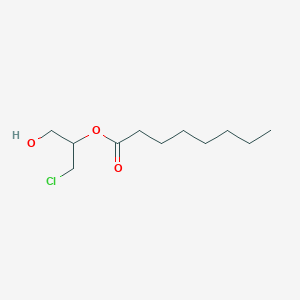
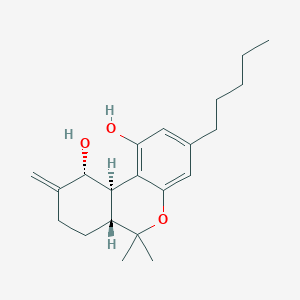

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
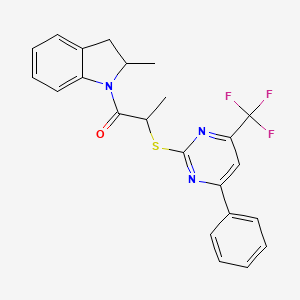
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
